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Compound of Interest

Compound Name: ASP6918

Cat. No.: B12375681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical

evaluation of ASP6918, a potent and orally active covalent inhibitor of KRAS G12C. The

information is compiled from publicly available scientific literature and is intended to serve as a

valuable resource for professionals in the field of oncology drug development.

Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in

various cancers, and for a long time, it was considered an "undruggable" target.[1] The

discovery of inhibitors that can covalently bind to the mutant cysteine residue in KRAS G12C

has marked a significant breakthrough in the treatment of solid tumors harboring this mutation.

[1] ASP6918 emerged from the optimization of a series of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-

2-en-1-one derivatives.[1] This guide details the preclinical data, experimental methodologies,

and a representative synthesis of this promising therapeutic agent.

Preclinical Activity of ASP6918
ASP6918 has demonstrated potent and selective activity against KRAS G12C mutant cancer

cells in both in vitro and in vivo models.[1]

In Vitro Efficacy
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The inhibitory activity of ASP6918 was assessed in cell-based assays, demonstrating its

potency against the KRAS G12C mutant cell line NCI-H1373.

Assay Type Cell Line Metric Value

Biochemical Assay - IC50 0.028 µM

Cell Viability NCI-H1373 IC50 0.0061 µM

In Vivo Efficacy
The antitumor activity of ASP6918 was evaluated in a xenograft mouse model using the NCI-

H1373 cell line. Oral administration of ASP6918 led to dose-dependent tumor regression.[1]

Animal Model Treatment Dosage
Tumor Growth
Inhibition (TGI)

NCI-H1373 Xenograft
ASP6918 (p.o., daily

for 13 days)
10 mg/kg 27%

20 mg/kg 68%

40 mg/kg 49%

60 mg/kg 73%

Mechanism of Action: KRAS G12C Signaling
Pathway
ASP6918 is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C

mutant protein. This binding locks the KRAS protein in an inactive state, thereby inhibiting

downstream signaling pathways that are crucial for tumor cell proliferation and survival.
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KRAS G12C Signaling Pathway and the inhibitory action of ASP6918.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

ASP6918. These protocols are based on standard procedures used for the characterization of

KRAS G12C inhibitors.

Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ASP6918 against a

KRAS G12C mutant cancer cell line.

Materials:

NCI-H1373 human lung carcinoma cells (ATCC)

RPMI-1640 medium (Gibco)

Fetal Bovine Serum (FBS) (Gibco)

Penicillin-Streptomycin (Gibco)

ASP6918
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Dimethyl sulfoxide (DMSO)

96-well clear flat-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Plate reader with luminescence detection capabilities

Methodology:

Cell Culture: NCI-H1373 cells are cultured in RPMI-1640 medium supplemented with 10%

FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 3,000 to

5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow

for cell attachment.

Compound Preparation and Treatment: A stock solution of ASP6918 is prepared in DMSO.

Serial dilutions of ASP6918 are prepared in culture medium. The final DMSO concentration

should be kept below 0.1% to avoid solvent toxicity. 100 µL of the compound dilutions are

added to the respective wells. A vehicle control (medium with DMSO) is also included.

Incubation: The plates are incubated for 6 days at 37°C.

Viability Assessment: After the incubation period, the plates are equilibrated to room

temperature. 100 µL of CellTiter-Glo® reagent is added to each well. The contents are mixed

on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room

temperature for 10 minutes to stabilize the luminescent signal.

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to

the vehicle control, and the IC50 value is calculated by fitting the data to a four-parameter

logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of orally administered ASP6918 in a

mouse xenograft model.
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Materials:

Four-week-old male nude mice (BALB/c nu/nu)

NCI-H1373 human lung carcinoma cells

Matrigel (Corning)

ASP6918

Vehicle solution (e.g., 0.5% methylcellulose)

Calipers

Animal housing and monitoring equipment

Methodology:

Cell Implantation: NCI-H1373 cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and

Matrigel) are subcutaneously injected into the flank of each mouse.

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200

mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are then

randomized into treatment and control groups.

Drug Administration: ASP6918 is formulated in a suitable vehicle and administered orally

once daily for 13 consecutive days at the specified doses (10, 20, 40, and 60 mg/kg). The

control group receives the vehicle only.

Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice a

week). The health of the animals is monitored throughout the study.

Endpoint and Analysis: At the end of the treatment period (or when tumors reach a

predetermined size), the mice are euthanized. The tumors are excised, weighed, and may be

used for further analysis (e.g., pharmacodynamics).

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative

to the control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the
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significance of the observed antitumor effects.

Representative Synthesis of ASP6918
The synthesis of ASP6918 involves the coupling of a substituted quinazoline core with a 1-{2,7-

diazaspiro[3.5]non-2-yl}prop-2-en-1-one moiety. While the exact, multi-step synthesis is

proprietary, a representative scheme based on the synthesis of similar covalent KRAS G12C

inhibitors is presented below. The key step is the formation of the acrylamide warhead which

covalently binds to the target cysteine.

Representative Synthesis of ASP6918

Starting Materials:
- Substituted Quinazoline

- Boc-protected 2,7-diazaspiro[3.5]nonane
Step 1: Coupling of Quinazoline and Diazaspiro-nonane Step 2: Boc Deprotection Step 3: Acryloyl Chloride Addition

(Warhead Formation) ASP6918

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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